molecular formula C15H19N5O4S B2591654 2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide CAS No. 869068-54-2

2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide

Cat. No. B2591654
CAS RN: 869068-54-2
M. Wt: 365.41
InChI Key: QCJKWAIJHUOVAW-UHFFFAOYSA-N
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Description

2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide is a useful research compound. Its molecular formula is C15H19N5O4S and its molecular weight is 365.41. The purity is usually 95%.
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Scientific Research Applications

Structural and Synthetic Research

  • Crystal Structure and Hirshfeld Surface Analysis : A study on 4,5-dihydro-1,3,4-oxadiazole-2-thiones derivatives, related to the chemical class of the compound , detailed their synthesis, spectral characterization, and crystal structure confirmation via X-ray diffraction. Hirshfeld surfaces computational method was used to quantify intercontacts, indicating significant contributions towards the structures from H…H intercontact compared to other intercontacts. These compounds exhibited good antibacterial and potent antioxidant activities, highlighting the structural basis for their biological efficacy (Karanth et al., 2019).

  • Synthesis and Evaluation of Oxadiazole Derivatives : Research focused on synthesizing N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides showed that these derivatives have potential anti-bacterial agents against both gram-negative and gram-positive bacteria, along with moderate inhibitors of α-chymotrypsin enzyme. These findings underscore the importance of the oxadiazole moiety and its derivatives in developing new antibacterial and enzymatic inhibitors (Siddiqui et al., 2014).

Pharmacological Potential

  • Glutaminase Inhibitors : The study on bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, aimed at identifying potent glutaminase inhibitors with improved drug-like properties, revealed that certain analogs retained BPTES's potency with better solubility. This research is crucial for cancer therapy, as glutaminase inhibitors can attenuate the growth of certain types of cancer cells (Shukla et al., 2012).

  • Antimicrobial and Antifungal Activities : Synthesis of new heterocycles incorporating a sulfamoyl moiety, based on unreported 2-cyano-N-(4-{[(5-methylisoxazol3-yl)amino]sulfonyl}phenyl)acetamide, demonstrated promising in vitro antibacterial and antifungal activities. This research highlights the potential of such compounds in developing new antimicrobial agents (Darwish et al., 2014).

  • Antiviral Activity Against Flu A Virus : A study on the antiviral activity of (4,6-bis-amino[1,3,5]triazin-2-yl-sulfanyl)-N-aryl-acetamide derivatives against the FluA (H1N1) virus highlighted the high antiviral activity of these compounds. Such research is instrumental in the development of new antiviral drugs, especially in the face of emerging viral threats (Demchenko et al., 2020).

properties

IUPAC Name

2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O4S/c1-23-11-4-3-10(7-12(11)24-2)5-6-17-13(21)9-25-15-19-18-8-14(22)20(15)16/h3-4,7-8H,5-6,9,16H2,1-2H3,(H,17,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCJKWAIJHUOVAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CSC2=NN=CC(=O)N2N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide

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